molecular formula C22H23ClN4O B2876625 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide CAS No. 1797083-57-8

2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide

Cat. No.: B2876625
CAS No.: 1797083-57-8
M. Wt: 394.9
InChI Key: NKXOIUYJAYWONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide (CAS 1797083-57-8) is a synthetic small molecule with a molecular formula of C₂₂H₂₃ClN₄O and a molecular weight of 394.90 g/mol . This compound features a complex structure that incorporates a 4,5,6,7-tetrahydro-1H-indazole core, a scaffold of significant interest in medicinal chemistry due to its wide range of potential physiological activities . The indazole core is substituted at the 1-position with an ethylacetamide chain bearing a 2-chlorophenyl group, and at the 3-position with a pyridin-4-yl ring . This specific molecular architecture makes it a valuable chemical tool for researchers exploring new therapeutic targets and structure-activity relationships (SAR). The presence of the indazole heterocycle is particularly noteworthy, as derivatives containing this fragment have been investigated for their antiviral properties against viruses such as Coxsackievirus B4 (CV-B4) and Rotavirus A (RVA) . Furthermore, indazole-based compounds are actively studied in oncology research, with some analogs serving as potent and selective inhibitors of kinases like Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a promising target in cancers such as breast cancer, lung cancer, and neuroblastoma . Researchers can utilize this compound in various biochemical assays, including target identification, mechanism-of-action studies, and as a lead structure for the synthesis of novel analogs. The compound is provided with high purity to ensure consistent and reliable results in experimental settings. This product is intended for non-human research applications only and is not meant for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c23-19-7-3-1-5-17(19)15-21(28)25-13-14-27-20-8-4-2-6-18(20)22(26-27)16-9-11-24-12-10-16/h1,3,5,7,9-12H,2,4,6,8,13-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXOIUYJAYWONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)CC3=CC=CC=C3Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Indazole Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an electrophilic intermediate.

    Formation of the Chlorophenyl Acetamide: This step involves the reaction of 2-chlorophenylacetic acid with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole and pyridinyl moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the indazole and pyridinyl groups.

    Reduction: Reduced forms of the acetamide, such as amines or alcohols.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The indazole and pyridinyl groups may play a role in binding to these targets, while the chlorophenyl group could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties/Applications References
Target Compound Tetrahydroindazole-acetamide 2-Chlorophenyl, Pyridin-4-yl Potential kinase inhibition; Enhanced solubility from pyridine
N-(4-Chlorobenzyl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (26) Tetrahydroindazole-acetamide 4-Chlorobenzyl, CF₃ Trypanothione synthetase inhibition; Improved metabolic stability from CF₃
N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (35) Tetrahydroindazole-acetamide Diethylamide, CF₃ Enhanced lipophilicity; Antiparasitic activity
2-((4-Fluorophenyl)thio)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide Tetrahydroindazole-acetamide 4-Fluorophenylthio, Pyridin-4-yl Thioether linker may influence redox stability; Unclear bioactivity
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Simple chloroacetamide 2,6-Diethylphenyl, Methoxymethyl Herbicide; Acts via inhibition of very-long-chain fatty acid synthesis

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The trifluoromethyl (CF₃) group in compounds 26 and 35 enhances metabolic stability and lipophilicity, critical for antiparasitic applications . In contrast, the target compound’s pyridin-4-yl group may improve aqueous solubility, favoring pharmacokinetics in drug design. Chlorophenyl vs. The 4-fluorophenylthio substituent in introduces a sulfur atom, which could alter electronic properties or redox sensitivity.

Synthetic Strategies: The target compound’s synthesis likely parallels methods used for compound 26 (amide coupling with HATU/DIEA ) and compound 35 (cyclization with ethylhydrazinoacetate ). However, the pyridin-4-yl group may require specialized coupling reagents or protecting groups.

Divergent Applications :

  • While simpler chloroacetamides like alachlor are agrochemicals, the target and related indazole-acetamides are tailored for biomedical uses (e.g., kinase or enzyme inhibition). This highlights the acetamide backbone’s versatility across industries.

Contradictions and Gaps :

  • ’s fluorophenylthio compound lacks explicit bioactivity data, making direct efficacy comparisons challenging. Additionally, the pesticidal activity of alachlor contrasts sharply with the target’s presumed pharmaceutical focus, underscoring substituent-driven functional specialization.

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. This article discusses its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C21H24ClN3C_{21}H_{24}ClN_{3}

It has a molecular weight of approximately 367.89 g/mol. The structural components include a chlorophenyl group, a pyridinyl moiety, and an indazole derivative which contribute to its biological properties.

Research indicates that this compound may interact with various biological targets. Notably, it has been studied for its potential as an inhibitor of specific enzymes and receptors involved in neurodegenerative diseases and cancer.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is implicated in the metabolism of neurotransmitters such as dopamine. Inhibiting MAO-B can be beneficial in treating conditions like Parkinson's disease and Alzheimer's disease due to its role in neuroprotection and reducing oxidative stress .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

  • MCF-7 (breast cancer) : IC50 values were reported in the low micromolar range.
  • HCT116 (colon cancer) : Similar inhibitory effects were observed.
  • SK-OV-3 (cisplatin-resistant ovarian cancer) : The compound's efficacy was notable even in resistant cell lines .

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through its action on MAO-B inhibition. Studies have indicated that selective MAO-B inhibitors can mitigate neuronal damage and enhance cognitive function in models of neurodegeneration .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds with similar structures, providing insights into the potential efficacy of 2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide:

StudyCompoundTargetFindings
Indazole derivativesMAO-BIC50 values ranging from 0.51 μM to 3.51 μM
Tetrahydro-indazole amidesCancer cellsAntiproliferative effects with IC50 values between 4.83–11.3 μM
Triazole derivativesVarious cancersSignificant inhibition observed in multiple cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.